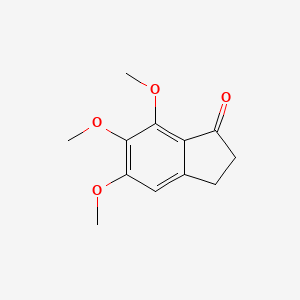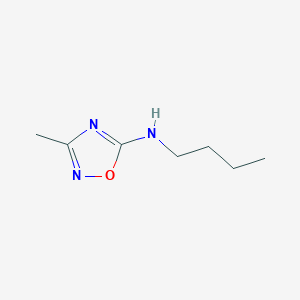
(2R)-2-AMINO-2-ETHYLHEXAN-1-OL
概要
説明
®-2-Amino-2-ethylhexan-1-OL is a chiral amino alcohol with the molecular formula C8H19NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. It is used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in the production of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-ethylhexan-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-ethylhexanone using a chiral borane reagent can yield ®-2-Amino-2-ethylhexan-1-OL with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-ethylhexan-1-OL often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound.
化学反応の分析
Types of Reactions: ®-2-Amino-2-ethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-ethylhexanone or 2-ethylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
科学的研究の応用
®-2-Amino-2-ethylhexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
作用機序
The mechanism of action of ®-2-Amino-2-ethylhexan-1-OL depends on its specific application. In enzymatic reactions, it can act as a substrate, where the amino and hydroxyl groups interact with the active site of the enzyme, facilitating the conversion to the desired product. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
類似化合物との比較
(S)-2-Amino-2-ethylhexan-1-OL: The enantiomer of ®-2-Amino-2-ethylhexan-1-OL, with similar chemical properties but different optical activity.
2-Amino-2-methylpropan-1-OL: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-2-phenylethanol: Another amino alcohol with a phenyl group, used in different applications.
Uniqueness: ®-2-Amino-2-ethylhexan-1-OL is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
(2R)-2-amino-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1 |
InChIキー |
AQVAKYWHEGYKEE-MRVPVSSYSA-N |
異性体SMILES |
CCCC[C@](CC)(CO)N |
正規SMILES |
CCCCC(CC)(CO)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)




![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)






